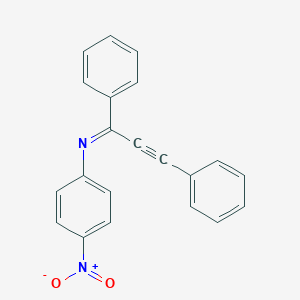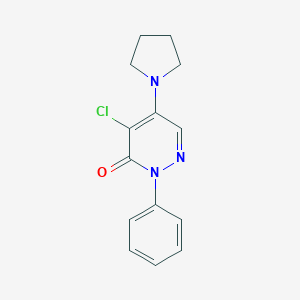![molecular formula C18H23NO3 B274399 2-(2-Methoxy-4-{[(2-phenylethyl)amino]methyl}phenoxy)ethanol](/img/structure/B274399.png)
2-(2-Methoxy-4-{[(2-phenylethyl)amino]methyl}phenoxy)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Methoxy-4-{[(2-phenylethyl)amino]methyl}phenoxy)ethanol, also known as MPAM, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. MPAM is a selective agonist for the μ-opioid receptor and has been shown to have analgesic effects in preclinical studies.
Mechanism of Action
2-(2-Methoxy-4-{[(2-phenylethyl)amino]methyl}phenoxy)ethanol is a selective agonist for the μ-opioid receptor, which is a G protein-coupled receptor that mediates the analgesic effects of opioids. Activation of the μ-opioid receptor leads to the inhibition of neurotransmitter release, resulting in reduced pain perception. This compound has been shown to have high affinity and selectivity for the μ-opioid receptor, making it an effective analgesic agent.
Biochemical and Physiological Effects:
In addition to its analgesic effects, this compound has been shown to have other physiological effects. It has been shown to reduce inflammation and oxidative stress in preclinical models, suggesting that it may have potential therapeutic applications in conditions such as rheumatoid arthritis and neurodegenerative diseases. This compound has also been shown to have anxiolytic and antidepressant effects in preclinical models, suggesting that it may have potential applications in the treatment of mood disorders.
Advantages and Limitations for Lab Experiments
One of the major advantages of 2-(2-Methoxy-4-{[(2-phenylethyl)amino]methyl}phenoxy)ethanol is its selectivity for the μ-opioid receptor, which reduces the risk of side effects associated with traditional opioids. This compound has also been shown to have lower abuse potential compared to traditional opioids, making it a safer alternative for pain management. However, one of the limitations of this compound is its limited solubility, which can make it difficult to administer in preclinical models.
Future Directions
There are several future directions for the research on 2-(2-Methoxy-4-{[(2-phenylethyl)amino]methyl}phenoxy)ethanol. One area of interest is the development of more potent and selective analogs of this compound, which may have improved analgesic effects and lower side effects. Another area of interest is the investigation of the potential therapeutic applications of this compound in conditions such as rheumatoid arthritis and neurodegenerative diseases. Additionally, the safety and efficacy of this compound in clinical trials need to be further evaluated before it can be used as a therapeutic agent in humans.
Conclusion:
In conclusion, this compound is a promising compound that has potential therapeutic applications in pain management and other conditions. Its selectivity for the μ-opioid receptor and lower abuse potential make it an attractive alternative to traditional opioids. Further research is needed to fully understand the safety and efficacy of this compound in humans and to develop more potent and selective analogs.
Synthesis Methods
The synthesis of 2-(2-Methoxy-4-{[(2-phenylethyl)amino]methyl}phenoxy)ethanol involves the reaction of 2-(2-methoxyphenoxy)ethanol with N-phenylethylamine in the presence of a base and a palladium catalyst. The reaction proceeds through a palladium-catalyzed coupling reaction, resulting in the formation of this compound. The synthesis method is relatively simple and has been optimized for large-scale production.
Scientific Research Applications
2-(2-Methoxy-4-{[(2-phenylethyl)amino]methyl}phenoxy)ethanol has been extensively studied in preclinical models for its analgesic effects. It has been shown to be effective in reducing pain in various models of acute and chronic pain, including inflammatory pain, neuropathic pain, and cancer pain. This compound has also been shown to have lower abuse potential and fewer side effects compared to traditional opioids, making it an attractive candidate for pain management.
properties
Molecular Formula |
C18H23NO3 |
|---|---|
Molecular Weight |
301.4 g/mol |
IUPAC Name |
2-[2-methoxy-4-[(2-phenylethylamino)methyl]phenoxy]ethanol |
InChI |
InChI=1S/C18H23NO3/c1-21-18-13-16(7-8-17(18)22-12-11-20)14-19-10-9-15-5-3-2-4-6-15/h2-8,13,19-20H,9-12,14H2,1H3 |
InChI Key |
WWLASDCQEYQKRQ-UHFFFAOYSA-N |
SMILES |
COC1=C(C=CC(=C1)CNCCC2=CC=CC=C2)OCCO |
Canonical SMILES |
COC1=C(C=CC(=C1)CNCCC2=CC=CC=C2)OCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![3,3-bis[4-(1H-triaziren-1-yl)phenyl]-1-isoindolinone](/img/structure/B274330.png)

![2-{[2-(1-piperidinyl)ethyl]sulfanyl}-1H-benzimidazole](/img/structure/B274336.png)
![3-(11H-dibenzo[b,e][1,4]oxathiepin-11-yl)-N,N-dimethyl-1-propanamine](/img/structure/B274343.png)
![N-(2-nitrobenzylidene)-4-{4-[(2-nitrobenzylidene)amino]benzyl}aniline](/img/structure/B274346.png)


